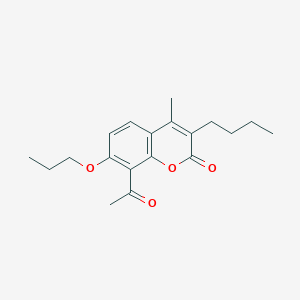![molecular formula C12H11ClN4S B293399 6-(2-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293399.png)
6-(2-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolothiadiazoles, which have been found to exhibit various biological activities. In
Wirkmechanismus
The mechanism of action of 6-(2-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that its biological activity is due to its ability to interact with various cellular targets. For example, its antimicrobial activity is thought to be due to its ability to inhibit the synthesis of bacterial cell walls. Its anticancer activity, on the other hand, has been found to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
6-(2-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. Additionally, it has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(2-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research fields. Additionally, its synthesis method is relatively straightforward, making it easy to obtain in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the research of 6-(2-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets. Another direction is to explore the structure-activity relationship of this compound and develop new derivatives with improved biological activity and selectivity. Finally, its potential as a lead compound for the development of new drugs should be further explored.
Conclusion
In conclusion, 6-(2-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. Its ability to exhibit multiple biological activities makes it a versatile compound that can be used in various research fields. Its synthesis method is relatively straightforward, and its potential as a therapeutic agent for various diseases should be further explored. However, its potential toxicity should be taken into consideration when handling this compound.
Synthesemethoden
The synthesis of 6-(2-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the condensation of various reagents. The most commonly used method for its synthesis involves the reaction of 2-chlorobenzaldehyde, thiosemicarbazide, and propyl bromide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the final product.
Wissenschaftliche Forschungsanwendungen
6-(2-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been reported to possess antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. Its ability to inhibit the growth of various microorganisms makes it a potential candidate for the development of new antibiotics. Additionally, its anticancer activity has been found to be due to its ability to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C12H11ClN4S |
|---|---|
Molekulargewicht |
278.76 g/mol |
IUPAC-Name |
6-(2-chlorophenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11ClN4S/c1-2-5-10-14-15-12-17(10)16-11(18-12)8-6-3-4-7-9(8)13/h3-4,6-7H,2,5H2,1H3 |
InChI-Schlüssel |
KXOJLAFPYQJTBL-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl |
Kanonische SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



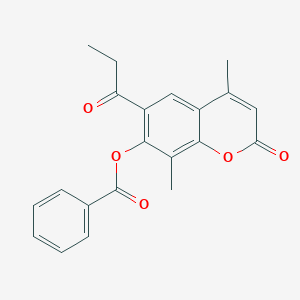

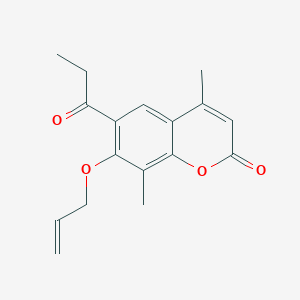
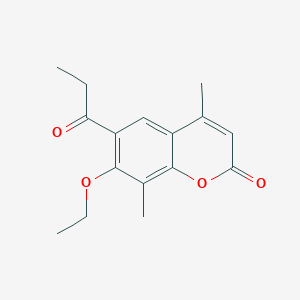
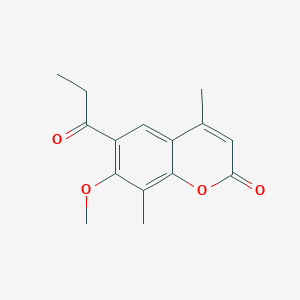
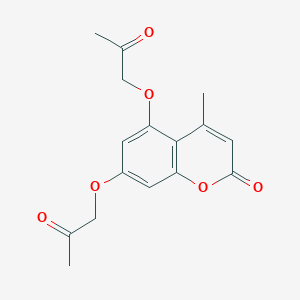
![7-[2-(hydroxyimino)-2-(4-methylphenyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B293324.png)
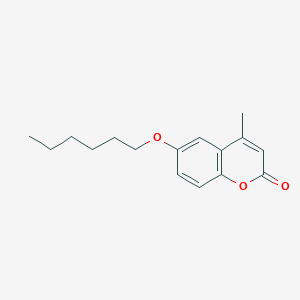
![3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293331.png)
![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293332.png)
![methyl 2-[(8-acetyl-3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293337.png)
![8-acetyl-3-butyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293338.png)

